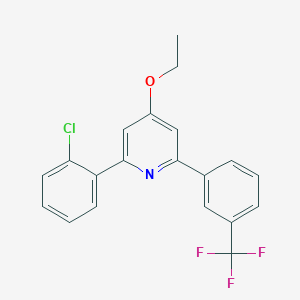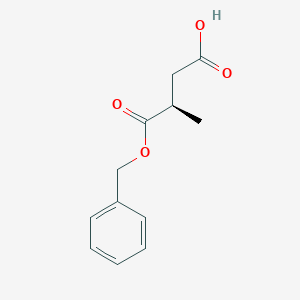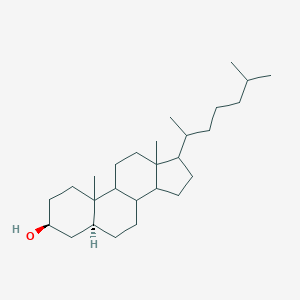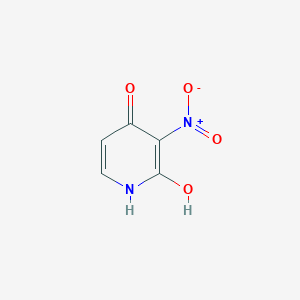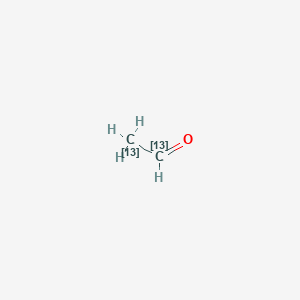![molecular formula C20H24O4 B116544 4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione CAS No. 146494-40-8](/img/structure/B116544.png)
4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as HCT-1026 and has been the subject of several research studies to understand its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of HCT-1026 involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in inflammation, immune response, and cell survival. The inhibition of this pathway by HCT-1026 results in reduced inflammation and cell proliferation, leading to potential therapeutic benefits.
Effets Biochimiques Et Physiologiques
HCT-1026 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound also has antioxidant properties, which can protect cells from oxidative stress. Additionally, HCT-1026 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HCT-1026 in lab experiments include its specific mechanism of action and potential therapeutic applications. The compound has been extensively studied, and its synthesis process has been optimized to produce large quantities for research purposes. However, the limitations of using HCT-1026 in lab experiments include its potential toxicity and lack of clinical data. Further research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several potential future directions for research on HCT-1026. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of HCT-1026 analogs with improved pharmacokinetic properties. Additionally, further studies are needed to determine the safety and efficacy of HCT-1026 in clinical trials. Overall, HCT-1026 has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis method for HCT-1026 involves the reaction of 4-hydroxy-1,2-naphthoquinone with 4-(1-hydroxy-2-methylpropan-2-yl)cyclohexanol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product. The synthesis process has been optimized to produce HCT-1026 in large quantities for research purposes.
Applications De Recherche Scientifique
HCT-1026 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. Several research studies have investigated the use of HCT-1026 in various disease models, including cancer, diabetes, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential clinical applications.
Propriétés
Numéro CAS |
146494-40-8 |
|---|---|
Nom du produit |
4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione |
Formule moléculaire |
C20H24O4 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O4/c1-20(2,11-21)13-9-7-12(8-10-13)16-17(22)14-5-3-4-6-15(14)18(23)19(16)24/h3-6,12-13,21-22H,7-11H2,1-2H3 |
Clé InChI |
OUTQNLQNBMLELC-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
SMILES canonique |
CC(C)(CO)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Synonymes |
298C80 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



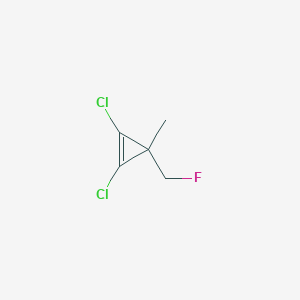
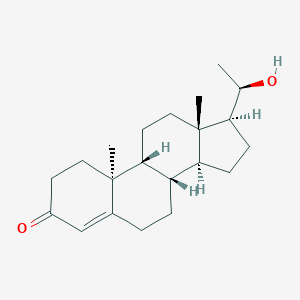
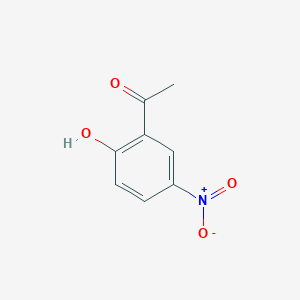
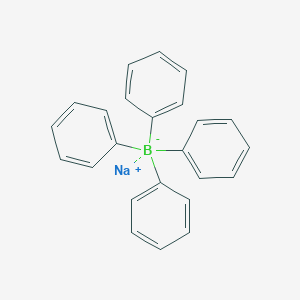
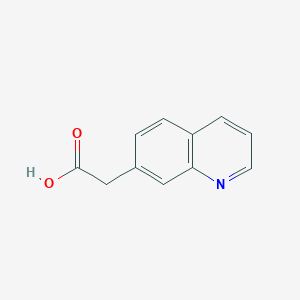
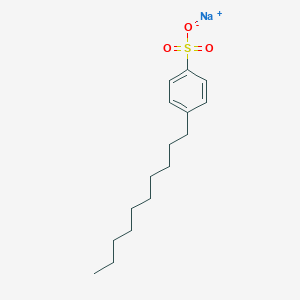
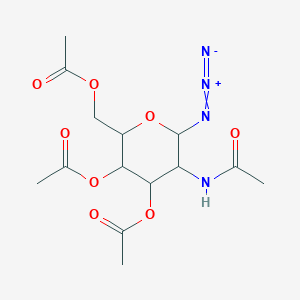
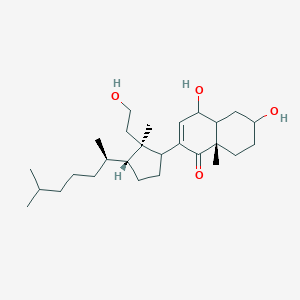
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
